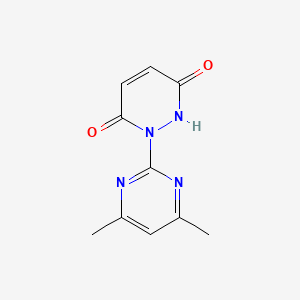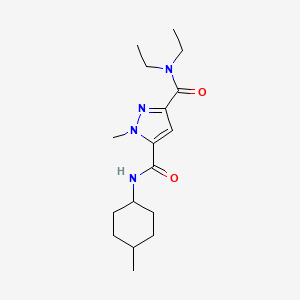
1-(4,6-dimethyl-2-pyrimidinyl)-1,2-dihydro-3,6-pyridazinedione
Vue d'ensemble
Description
"1-(4,6-dimethyl-2-pyrimidinyl)-1,2-dihydro-3,6-pyridazinedione" is a chemical compound that has attracted interest in various fields of chemistry due to its unique structure and potential chemical and biological activities. This compound, along with its derivatives, has been explored for its synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of this compound and its derivatives involves multi-step chemical reactions, often starting from basic pyrimidine or pyridazine precursors. For instance, the synthesis and biological evaluation of new derivatives as antimicrobial agents demonstrated the rearrangement and treatment processes yielding compounds with significant yields, indicating the compound's versatile synthetic adaptability (Aggarwal et al., 2013). Another approach involves a regiospecific one-pot, three-component synthesis, showcasing the compound's potential as a monoamine oxidase inhibitor (Khalafy et al., 2011).
Molecular Structure Analysis
The molecular structure of "this compound" and its derivatives has been elucidated using various analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These studies reveal the compound's complex molecular architecture and provide insight into its structural characteristics, essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to a wide array of derivatives with diverse chemical and biological properties. For example, it has been shown to react with secondary amines in the presence of an oxidant to produce novel derivatives, indicating its reactive nature and potential for chemical modifications (Gulevskaya et al., 2001).
Physical Properties Analysis
The physical properties of "this compound," such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined using standard physical analytical techniques and contribute to the compound's characterization and potential use in chemical syntheses and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interaction with other chemical entities, are vital for its practical applications. Studies have shown that it possesses significant antioxidant activities, indicating its potential utility in therapeutic applications (Aneja et al., 2023).
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-7(2)12-10(11-6)14-9(16)4-3-8(15)13-14/h3-5H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLYDPCVHJTOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4542227.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4542229.png)
![2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4542232.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542238.png)


![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4542264.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4542270.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(1-propyl-4-piperidinyl)thiourea](/img/structure/B4542282.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4542286.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4542304.png)
![N-isopropyl-2-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542305.png)